molecular formula C10H16O4 B15259240 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B15259240
M. Wt: 200.23 g/mol
InChI Key: FOTBJYSXNXESMQ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid (abbreviated here for clarity; full name retained as per guidelines) is a cyclopropane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent. Its molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 229.23 g/mol (inferred from analogous structures in ). The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the cyclopropane ring introduces steric constraints that influence reactivity and conformational stability. This compound is primarily utilized as a building block in pharmaceutical and materials science research, particularly in peptide synthesis and drug candidate development .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)

InChI Key

FOTBJYSXNXESMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and various bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid involves the protection and deprotection of amines. The Boc group is added to amines to protect them from unwanted reactions during multi-step synthesis. The protection mechanism involves the formation of a carbamate linkage, which is stable under basic conditions. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Structural and Functional Insights

  • Boc Protection : All compounds share the Boc group, which facilitates deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making them suitable for stepwise synthesis .
  • Diverse Backbones : Modifications like piperidine fusion () or vinyl substituents () expand utility in drug discovery, enabling interactions with biological targets through varied hydrogen bonding and hydrophobic effects.

Critical Analysis of Divergent Data

  • Safety Profiles : While the target compound lacks explicit safety data, analogs like 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid () are classified as irritants (H315, H319), suggesting similar precautions are warranted.
  • Synthetic Yields: Ethyl 1-Boc-amino derivatives () achieve >90% yields under optimized conditions, whereas stereoselective routes () may require additional purification steps.

Biological Activity

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid (commonly referred to as Boc-2-methylcyclopropanecarboxylic acid) is a cyclopropane derivative that has garnered attention in organic and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in peptide synthesis and other organic reactions.

  • Molecular Formula : C10H16O4
  • Molecular Weight : 200.23 g/mol
  • LogP : 1.79
  • Polar Surface Area : 64 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the Boc group. The protecting group is essential for selective reactions in the presence of other functional groups.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its role as a precursor in the synthesis of bioactive compounds. Here are some key findings:

Antimicrobial Activity

Several studies have indicated that compounds containing the cyclopropane structure exhibit antimicrobial properties. For instance, derivatives of cyclopropanecarboxylic acids have shown effectiveness against various bacterial strains, suggesting that Boc-2-methylcyclopropanecarboxylic acid may also possess similar properties.

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under mild conditions. This makes Boc-2-methylcyclopropanecarboxylic acid a valuable intermediate in the development of peptide-based therapeutics.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry evaluated various cyclopropane derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to Boc-2-methylcyclopropanecarboxylic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Peptide Synthesis Application :
    • In a research article focusing on peptide synthesis, Boc-2-methylcyclopropanecarboxylic acid was utilized as a building block for synthesizing cyclic peptides, demonstrating its utility in creating complex structures with potential biological activities .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(tert-Butoxycarbonyl)-2-methylcyclopropanecarboxylic acidC10H16O4Similar structure; used as a protecting group
2-Methylcyclopropanecarboxylic acidC6H10O2Lacks the tert-butoxycarbonyl group; simpler structure
1-(tert-Butoxycarbonyl)-3-hydroxyprolineC10H17NO4Contains an amino acid component; used in peptide synthesis

Q & A

Q. What are the key synthetic routes for preparing 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For example, tert-butoxycarbonyl (Boc) protection is introduced early to stabilize reactive functional groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent undesired side reactions like ring-opening. Catalysts such as palladium complexes or chiral auxiliaries may enhance stereoselectivity in cyclopropane formation . Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by NMR and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclopropane ring (characteristic δ 0.8–2.0 ppm for protons on strained carbons) and Boc group (δ 1.4 ppm for tert-butyl protons).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid and Boc carbamate) and ~1250 cm1^{-1} (C-O-C stretch of Boc) validate functional groups.
  • HPLC : Retention time and peak symmetry assess purity (>98% by GC or HPLC) .

Q. How does the Boc group influence the compound’s reactivity?

The tert-butoxycarbonyl group acts as a protecting group for amines (if present) and enhances solubility in organic solvents (e.g., dichloromethane, THF). Its steric bulk reduces nucleophilic attack on the cyclopropane ring, stabilizing the molecule during acidic/basic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropane ring formation in this compound?

  • Temperature : Lower temperatures (0–25°C) minimize ring strain-induced decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states in cycloaddition.
  • Catalysts : Chiral catalysts (e.g., Rh2_2(OAc)4_4) improve enantioselectivity for stereospecific applications. Kinetic studies (e.g., time-resolved NMR) help identify optimal reaction times .

Q. What strategies address contradictions in biological activity data for this compound?

  • Dose-Response Studies : Test varying concentrations (µM–mM range) to identify non-linear effects.
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for enzymes (e.g., cytochrome P450) or receptors.
  • Metabolic Stability Assays : LC-MS/MS quantifies degradation products in biological matrices (e.g., liver microsomes) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking Simulations : Software like AutoDock Vina models binding to enzyme active sites (e.g., cyclooxygenase-2).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Correlate substituent effects (e.g., methyl vs. difluoromethyl) with inhibitory potency .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Batch Reactor Optimization : Control exothermic reactions (e.g., cyclopropanation) via cooling jackets.
  • Purification : Switch from column chromatography to continuous crystallization for higher throughput.
  • Yield Improvement : Statistical design of experiments (DoE) identifies critical factors (e.g., stoichiometry, mixing speed) .

Methodological Notes

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) with HPLC to resolve enantiomers .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS .
  • Safety : Follow OSHA guidelines (e.g., H302, H315) for handling irritants; use fume hoods and P95 respirators .

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